molecular formula C14H23NO B8479501 4-(2-Dipropylaminoethyl)phenol

4-(2-Dipropylaminoethyl)phenol

Cat. No. B8479501
M. Wt: 221.34 g/mol
InChI Key: OJDDVYFYQUXKDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Dipropylaminoethyl)phenol is a useful research compound. Its molecular formula is C14H23NO and its molecular weight is 221.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Dipropylaminoethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Dipropylaminoethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-Dipropylaminoethyl)phenol

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

4-[2-(dipropylamino)ethyl]phenol

InChI

InChI=1S/C14H23NO/c1-3-10-15(11-4-2)12-9-13-5-7-14(16)8-6-13/h5-8,16H,3-4,9-12H2,1-2H3

InChI Key

OJDDVYFYQUXKDE-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCC1=CC=C(C=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tyramine (manufactured by Tokyo Kasei Kogyo Co., Ltd.) (591 mg) was dissolved in anhydrous methanol (12 ml) and then added with sodium cyanoborohydride (812 mg), acetic acid (5.00 ml), and propionaldehyde (777 μl), followed by stirring at room temperature under a nitrogen atmosphere for 2 days. After completion of the reaction, the solvent was distilled off. Then, the residue was dissolved in diethyl ether and then stirred after the addition of distilled water. The solution was subjected to extraction with diethyl ether and the extract was then washed with distilled water and a saturated aqueous ammonium chloride solution. The organic layer was dried with anhydrous sodium sulfate and the solvent was then distilled off, thereby obtaining the subject compound (412 mg) as a dark brown liquid.
Quantity
591 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
812 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
777 μL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.